

# 1H and 13C NMR spectra of 2,5-Dimethoxy-3-nitrobenzoic acid

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## Compound of Interest

Compound Name: 2,5-Dimethoxy-3-nitrobenzoic acid

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An In-Depth Technical Guide to the <sup>1</sup>H and <sup>13</sup>C NMR Spectra of **2,5-Dimethoxy-3-nitrobenzoic Acid**

## Abstract

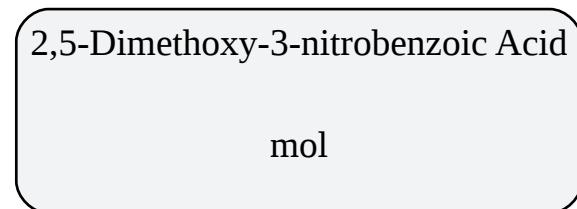
This technical guide provides a comprehensive analysis of the <sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) spectra of **2,5-Dimethoxy-3-nitrobenzoic acid** (CAS 17894-26-7). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction and practical interpretation of the compound's spectral data. We will explore the nuanced effects of the methoxy, nitro, and carboxylic acid substituents on the chemical shifts of the aromatic ring. This guide also presents a detailed, field-proven protocol for sample preparation and data acquisition, ensuring the collection of high-quality, reproducible NMR data. The methodologies and interpretations are grounded in authoritative spectroscopic principles to provide a trustworthy and expert resource for the structural elucidation of this and similar substituted aromatic compounds.

## Introduction: The Structural Significance of 2,5-Dimethoxy-3-nitrobenzoic Acid

**2,5-Dimethoxy-3-nitrobenzoic acid** is an aromatic compound featuring a complex interplay of functional groups on a benzene ring.<sup>[1]</sup> Its structure, with two electron-donating methoxy (-OCH<sub>3</sub>) groups and two electron-withdrawing groups—a nitro (-NO<sub>2</sub>) and a carboxylic acid (-

COOH)—creates a unique electronic environment.[1][2] This substitution pattern makes it a valuable building block in the synthesis of more complex organic molecules and materials.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of such molecules. By mapping the magnetic environments of the hydrogen (<sup>1</sup>H) and carbon (<sup>13</sup>C) nuclei, NMR provides precise information about the molecular framework, connectivity, and the electronic effects of substituents. This guide serves to elucidate the NMR spectral characteristics of **2,5-Dimethoxy-3-nitrobenzoic acid**, providing a foundational reference for its identification and characterization.



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Figure 1: Chemical Structure of **2,5-Dimethoxy-3-nitrobenzoic Acid**.

## Analysis of the <sup>1</sup>H NMR Spectrum

The <sup>1</sup>H NMR spectrum provides a detailed map of the proton environments within a molecule. For **2,5-Dimethoxy-3-nitrobenzoic acid**, we anticipate signals corresponding to the carboxylic acid proton, two distinct aromatic protons, and two distinct methoxy groups.

## Predicted <sup>1</sup>H Chemical Shifts and Coupling

The chemical shift of each proton is governed by the electron density of its local environment. Electron-withdrawing groups deshield protons, shifting them downfield (to higher ppm), while electron-donating groups shield them, causing an upfield shift.[3]

- Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegative oxygen atoms. It is expected to appear as a broad singlet at a very low field, typically  $\delta$  11.0–13.0 ppm. This signal will readily exchange with deuterium upon addition of D<sub>2</sub>O.
- Aromatic Protons (H-4 and H-6): The benzene ring has two protons.

- H-4: This proton is positioned ortho to the strongly electron-withdrawing nitro group and para to the electron-donating C2-methoxy group. The powerful deshielding effect of the adjacent nitro group is expected to dominate, placing this proton's signal significantly downfield.[4]
- H-6: This proton is ortho to the electron-withdrawing carboxylic acid group and ortho to the electron-donating C5-methoxy group.
- These two protons are meta to each other, which will result in a small doublet splitting for each signal, with a typical coupling constant of  $J_{meta} \approx 2-3$  Hz.[5]
- Methoxy Protons (-OCH<sub>3</sub>): There are two methoxy groups in chemically distinct environments.
  - C2-OCH<sub>3</sub>: This group is flanked by the electron-withdrawing -COOH and -NO<sub>2</sub> groups, which will slightly deshield its protons.
  - C5-OCH<sub>3</sub>: This group is adjacent to the H-4 and H-6 protons.
  - Both groups will appear as sharp singlets, each integrating to 3 protons, likely in the  $\delta$  3.9-4.1 ppm range.

## Summary of Predicted <sup>1</sup>H NMR Data

Assigned Proton	Predicted $\delta$ (ppm)	Multiplicity	Integration	Coupling Constant (J)
-COOH	11.0 - 13.0	broad singlet	1H	N/A
H-4	7.6 - 7.8	doublet	1H	~2-3 Hz
H-6	7.4 - 7.6	doublet	1H	~2-3 Hz
C2-OCH <sub>3</sub>	3.9 - 4.1	singlet	3H	N/A
C5-OCH <sub>3</sub>	3.9 - 4.1	singlet	3H	N/A

Table 1:

Predicted  $^1\text{H}$   
NMR spectral  
data for 2,5-  
Dimethoxy-3-  
nitrobenzoic  
acid.

## Analysis of the $^{13}\text{C}$ NMR Spectrum

The  $^{13}\text{C}$  NMR spectrum reveals the carbon framework of the molecule. Due to the lack of symmetry, all nine carbon atoms in **2,5-Dimethoxy-3-nitrobenzoic acid** are chemically unique and should produce nine distinct signals in the proton-decoupled spectrum.

## Predicted $^{13}\text{C}$ Chemical Shifts

The chemical shifts of the carbon atoms are highly sensitive to their electronic environment and the nature of the attached functional groups.

- Carboxylic Carbon (C=O): The carbonyl carbon of the carboxylic acid is significantly deshielded and is expected at the lowest field, typically  $\delta$  165-170 ppm.[6]
- Aromatic Carbons (C1-C6):
  - Carbons Bearing Oxygen (C2, C5): Carbons directly attached to the electronegative oxygen of the methoxy groups are strongly deshielded, appearing in the range of  $\delta$  150-160 ppm.

- Carbon Bearing Nitro Group (C3): The ipso-carbon attached to the nitro group is also significantly deshielded, expected around  $\delta$  145-150 ppm.[4]
- Carbon Bearing Carboxylic Acid (C1): The ipso-carbon attached to the carboxylic acid will appear around  $\delta$  125-130 ppm.[6]
- Protonated Carbons (C4, C6): These carbons are generally found at a higher field than the substituted carbons. Their exact positions are influenced by the combined electronic effects of the various substituents. We can predict C4 to be around  $\delta$  115-120 ppm and C6 around  $\delta$  110-115 ppm.
- Methoxy Carbons (-OCH<sub>3</sub>): The two methoxy carbons will appear at the highest field, typically in the  $\delta$  55-65 ppm range, with slightly different chemical shifts due to their distinct chemical environments.

## Summary of Predicted <sup>13</sup>C NMR Data

Assigned Carbon	Predicted $\delta$ (ppm)	Rationale
-COOH	165 - 170	Carbonyl carbon, highly deshielded.
C2	155 - 160	Aromatic C-O, deshielded by oxygen.
C5	150 - 155	Aromatic C-O, deshielded by oxygen.
C3	145 - 150	Aromatic C-NO <sub>2</sub> , deshielded by nitro group.
C1	125 - 130	Aromatic C-COOH, ipso-carbon.
C4	115 - 120	Aromatic C-H, influenced by adjacent groups.
C6	110 - 115	Aromatic C-H, influenced by adjacent groups.
C2-OCH <sub>3</sub>	56 - 65	Methoxy carbon.
C5-OCH <sub>3</sub>	56 - 65	Methoxy carbon.

Table 2: Predicted <sup>13</sup>C NMR spectral data for 2,5-Dimethoxy-3-nitrobenzoic acid.

## Experimental Protocol for NMR Data Acquisition

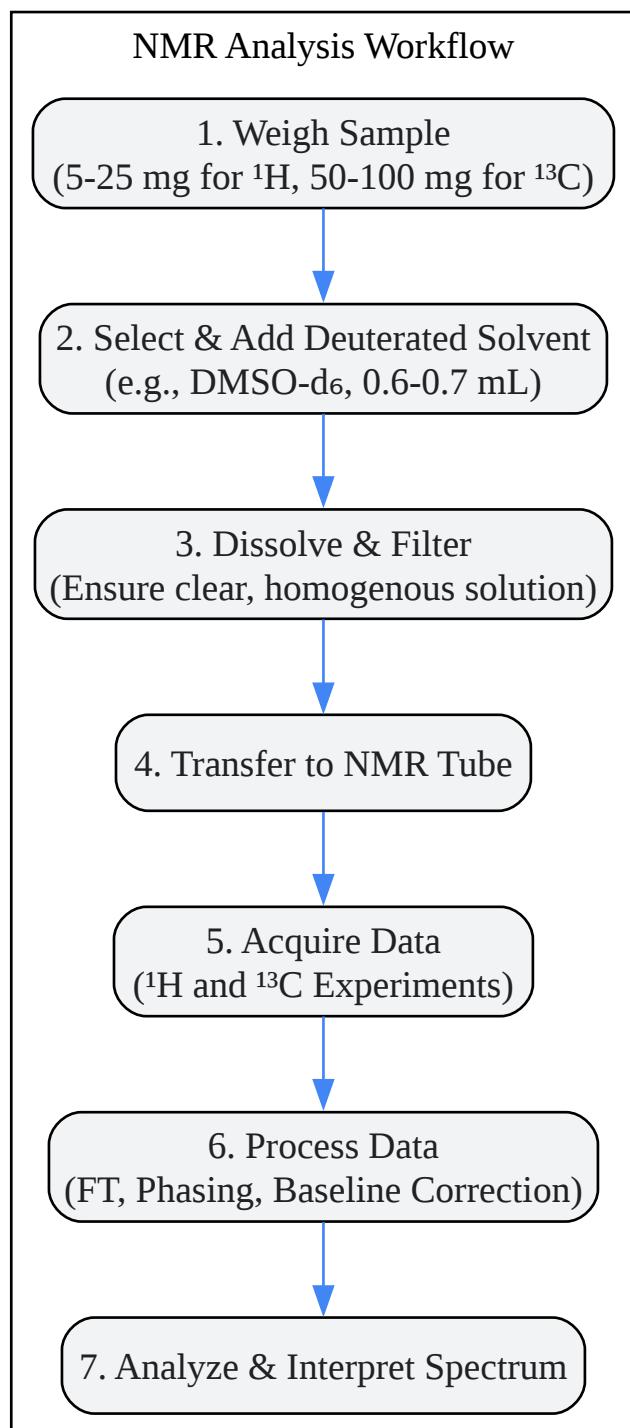
Adherence to a rigorous and well-defined protocol is essential for acquiring high-quality, reliable NMR data. The following section outlines a validated workflow for the analysis of **2,5-Dimethoxy-3-nitrobenzoic acid**.

## Sample Preparation

The quality of the NMR spectrum is profoundly affected by sample preparation.<sup>[7]</sup> A homogeneous solution free of particulate matter is critical for achieving sharp, well-resolved

peaks.[8]

- Weighing the Sample:
  - For  $^1\text{H}$  NMR, accurately weigh 5-25 mg of the compound.[7][9]
  - For  $^{13}\text{C}$  NMR, a higher concentration is required due to the lower natural abundance of  $^{13}\text{C}$ ; weigh 50-100 mg of the compound.[9]
- Solvent Selection:
  - Choose a suitable deuterated solvent in which the compound is fully soluble. DMSO-d<sub>6</sub> is often a good choice for carboxylic acids as it can dissolve the sample and its residual proton peak does not overlap with many signals. CDCl<sub>3</sub> can also be used, but solubility may be lower.
  - Use approximately 0.6-0.7 mL of the deuterated solvent.[10][11]
- Dissolution and Transfer:
  - Dissolve the sample in a small, clean vial before transferring it to the NMR tube.
  - If any solid particles remain, the solution must be filtered. A Pasteur pipette with a small, tightly packed plug of glass wool is effective for removing particulates that can disrupt magnetic field homogeneity.[7]
- Tube and Handling:
  - Transfer the clear solution into a clean, dry 5 mm NMR tube. Ensure the tube is not scratched or chipped.[10]
  - Cap the tube securely and wipe the outside with a lint-free tissue to remove any dust or fingerprints.



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Figure 2: Standard experimental workflow for NMR sample preparation and analysis.

## Instrument Parameters

Optimal instrument parameters are crucial for achieving good signal-to-noise and resolution.

The following are recommended starting parameters for a standard 400-600 MHz NMR spectrometer.

#### <sup>1</sup>H NMR Acquisition Parameters:

- Pulse Sequence: Standard single-pulse (e.g., ' zg30' on Bruker systems).
- Number of Scans (NS): 8 to 16 scans are typically sufficient.
- Relaxation Delay (D1): 1-2 seconds.[12]
- Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.[12]
- Spectral Width (SW): ~16 ppm to cover the full range of expected chemical shifts.

#### <sup>13</sup>C NMR Acquisition Parameters:

- Pulse Sequence: Proton-decoupled single-pulse with NOE (e.g., ' zgppg30' on Bruker systems).[13]
- Number of Scans (NS): 128 to 1024 scans, or more, depending on the sample concentration.
- Relaxation Delay (D1): 2 seconds. For quantitative analysis, D1 should be at least 5 times the longest T<sub>1</sub> relaxation time.[14][15]
- Acquisition Time (AQ): ~1-2 seconds.[12]
- Spectral Width (SW): ~220 ppm to encompass all carbon signals.

## Data Processing

- Fourier Transformation (FT): The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum.
- Phasing and Baseline Correction: The spectrum is phased to ensure all peaks have a pure absorption lineshape, and the baseline is corrected to be flat for accurate integration.[12]

- Referencing: The spectrum is calibrated using the residual solvent peak (e.g., DMSO-d<sub>6</sub> at  $\delta$  2.50 ppm) or an internal standard like tetramethylsilane (TMS).
- Peak Picking and Integration: The chemical shifts of all peaks are identified, and for the <sup>1</sup>H spectrum, the relative peak areas are integrated to determine proton ratios.

## Conclusion

The structural elucidation of **2,5-Dimethoxy-3-nitrobenzoic acid** is readily achievable through the combined application of <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy. The predictable and distinct chemical shifts, driven by the strong electronic effects of the nitro, methoxy, and carboxylic acid substituents, provide a unique spectral fingerprint for the molecule. The <sup>1</sup>H spectrum is characterized by two meta-coupled aromatic doublets, two methoxy singlets, and a downfield carboxylic acid proton. The <sup>13</sup>C spectrum confirms the structure with nine unique carbon signals, whose chemical shifts directly correlate with their electronic environments. By following the detailed experimental protocol outlined in this guide, researchers can reliably obtain high-quality spectra for the unambiguous characterization of this compound, facilitating its use in further scientific and developmental applications.

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